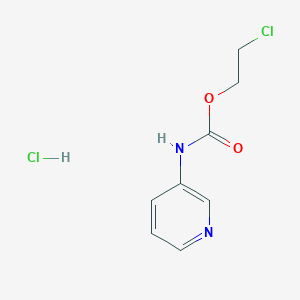
2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of ‘2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride’ is C8H10Cl2N2O2 . The molecular weight is 237.08 . For more detailed structural information, you may refer to the 2D or 3D structure files provided by chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving ‘2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride’ are not available, carbamates in general are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Potential Anticancer Applications
2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride has been explored in the synthesis of compounds with potential anticancer properties. Studies have investigated its role in creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).
Synthesis of Substituted Carbamates
Research has developed novel methods for the synthesis of substituted carbamates using 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride. These methods have enabled the efficient creation of a range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates (Kasatkina et al., 2021).
Alterations in Antimitotic Agents
This compound has been used in the synthesis of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, where alterations at the 2,3-positions significantly affected cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).
Chromatographic Analysis
The compound has also been involved in studies focusing on the chromatographic behavior of related drugs, indicating its potential in analytical chemistry applications (Bobrov et al., 2000).
Study of Carcinogenicity
There are investigations into the carcinogenicity of related compounds, which contribute to understanding the safety profile of these chemicals in medical applications (Berger et al., 1988).
Controlling Carbamate C-N Rotamer Equilibria
Studies have explored the use of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride in controlling carbamate C-N rotamer equilibria, which is significant in the field of organic chemistry (Moraczewski et al., 1998).
Synthesis of Steroidal Carbamates
Research has been conducted on the synthesis of steroidal carbamates using this compound, exploring its potential in creating alkylating agents (Souli & Catsoulacos, 1976).
Base-Induced β-Elimination Reactions
There are studies focusing on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine, which help in understanding the reaction mechanisms and kinetics in organic chemistry (Alunni & Busti, 2001).
Eigenschaften
IUPAC Name |
2-chloroethyl N-pyridin-3-ylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-3-5-13-8(12)11-7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKLUBISLIOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240528-21-5 |
Source


|
| Record name | Carbamic acid, N-3-pyridinyl-, 2-chloroethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

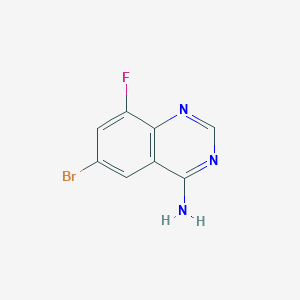



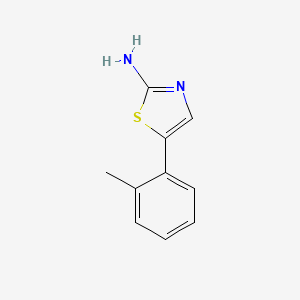
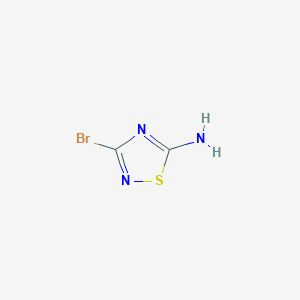
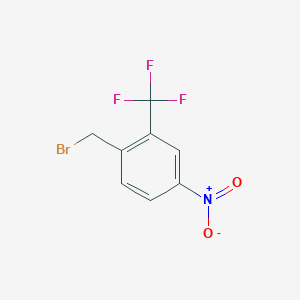
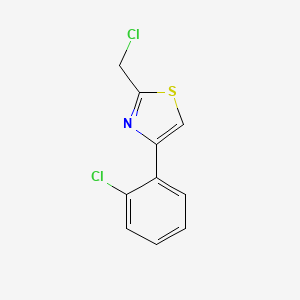
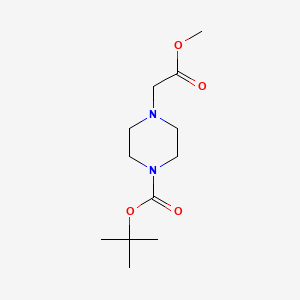
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
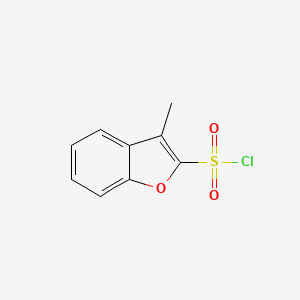
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
